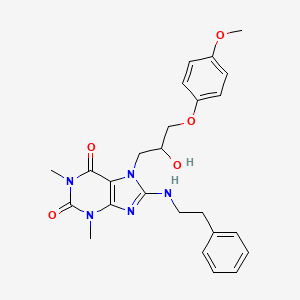

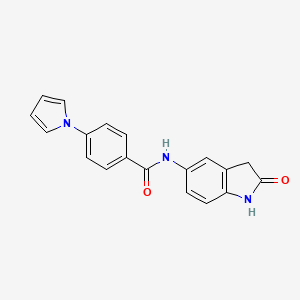

![molecular formula C11H19NO5 B2577555 2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid CAS No. 1499095-31-6](/img/structure/B2577555.png)

2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid” is an organic compound that belongs to the class of gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .

Synthesis Analysis

The synthesis of this compound involves the protection of the amine group, followed by the addition of a phenyl group and the subsequent deprotection of the amine group . The tert-butyloxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis

The molecular weight of “2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid” is 245.28 . The InChI code is 1S/C11H19NO5/c1-7(13)5-6-8(9(14)15)12-10(16)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,16)(H,14,15) .Chemical Reactions Analysis

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

“2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid” is a powder with a molecular weight of 245.28 .Scientific Research Applications

Dipeptide Synthesis

This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Synthesis of Racemic Derivatives

It is used in the synthesis of racemic derivatives. A simple synthetic approach to racemic N - tert -butyloxycarbonyl-2-methyl-3- (1 H -1,2,4-triazol-1-yl)alanine ( 5) in four steps and 68% overall yield starting from oxazoline derivative 1 is reported .

Ionic Liquid Applications

The compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert -butyloxycarbonyl-protected amino acids (Boc-AAILs) . These ionic liquids have been broadly used in peptide synthesis as synthetic support, cleavage reagent, and solvents .

Recyclability in Model Reactions

A recovery test indicated that the [emim] [Boc-Ala] can be recycled at least four times in the model reaction . This shows the potential for sustainable and environmentally friendly chemistry.

Chiral Separation

An effective approach to separate chiral (2 S,4 S)-1- (tert -butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid ((2 S,4 S)-TBMP)) from mixed (2 S,4 S)-TBMP and (2 S,4 R)-1- (tert -butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid ((2 S,4 R)-TBMP), an important intermediate for the anti-HCV drug Velpatasvir, was developed for the first time .

Thermodynamics Analysis

The changes in thermodynamics, revealed more about the changes in energy with conformation in the reaction indicating that emphasis should be put on the general trends in the reaction . The increasingly negative values with length of molecules show increasing spontaneity of the reaction .

Safety and Hazards

properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-7(13)5-6-8(9(14)15)12-10(16)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVGCJNRQYFZQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

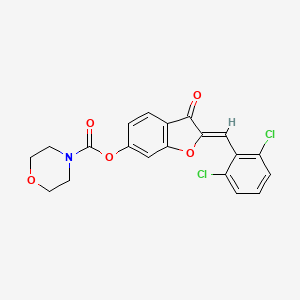

![N-(2-chlorobenzyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2577472.png)

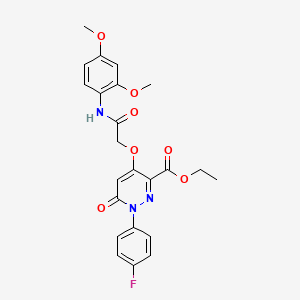

![6-(2,2-dimethoxyethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2577473.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-hydroxyethyl)piperazine-1-carboxamide](/img/structure/B2577483.png)

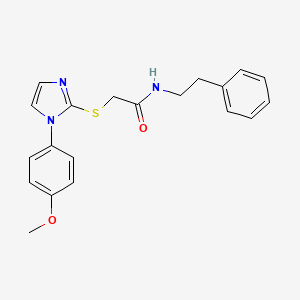

![N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2577484.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2577488.png)

![1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2577490.png)

![3-hexadecyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2577491.png)